molecular formula C3H5NaO3 B052455 Sodium L-lactate-3-13C solution CAS No. 201595-70-2

Sodium L-lactate-3-13C solution

Cat. No. B052455
M. Wt: 113.05 g/mol
InChI Key: NGSFWBMYFKHRBD-UEORGECYSA-M
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Description

Synthesis Analysis

The synthesis of sodium lactate, including its isotopically labeled forms such as Sodium L-lactate-3-13C, often involves the fermentation process or chemical synthesis from lactic acid or derivatives. The formation of sodium lactate from glucose under laboratory-simulated conditions for the production of alumina from organic-contaminated bauxite demonstrates the compound's synthesis in an industrial context, highlighting its transformation and stability under specific conditions (Ellis, Kannangara, & Wilson, 2003).

Molecular Structure Analysis

Sodium L-lactate's molecular structure is crucial for understanding its behavior and interactions in solutions. Studies on the interactions between β-lactoglobulin and sodium alginate in aqueous solutions offer insights into molecular interactions and stability, providing a foundation for understanding sodium lactate's structural properties in various pH conditions (Guzey & Mcclements, 2006).

Chemical Reactions and Properties

The decomposition of sodium lactate under specific conditions, such as in the presence of glucose or in hot alkaline environments, reveals its chemical reactivity and the formation of by-products. For instance, the conversion of glucose to lactic acid using sodium silicate as a base catalyst highlights the potential chemical reactions involving sodium lactate (Duo, Zhang, Yao, Huo, & Jin, 2016).

Physical Properties Analysis

The electromagnetic characterization of aqueous sodium lactate solutions provides insight into the physical properties of sodium lactate, including its behavior in different concentrations and temperatures. This knowledge is essential for applications in sensing and monitoring concentrations in various processes (Nguenouho, Chevalier, Potelon, Quendo, Benedicto, & Simon, 2023).

Chemical Properties Analysis

The antimicrobial and antioxidant effects of sodium lactate in food preservation underscore its chemical properties and its role in extending the shelf life of food products. Such studies provide a comprehensive understanding of sodium lactate's utility beyond basic chemistry, demonstrating its practical applications in various industries (Sallam, 2007).

Scientific Research Applications

  • Carbon Exchange in Hot Alkaline Degradation of Glucose :

    • Application : Understanding carbon exchange mechanisms in the alkaline degradation of glucose.
    • Findings : The study reveals the formation of lactate from glucose, where carboxylate carbon is formed preferentially from C1 carbons, and methyl carbon is formed from C6 carbons. Further decomposition of lactate to ethanol and carbonate shows scrambling among carbonate and ethanol molecules (Ellis & Wilson, 2002).
  • Biosynthesis of Tropic Acid in Plants :

    • Application : Investigating the biosynthesis of tropic acid in plants.
    • Findings : The study demonstrates the incorporation of sodium (RS)-3-phenyl[2-13C,2-2H]lactate into the tropic acid ester moiety of hyoscyamine (Chesters, O'Hagan, & Robins, 1994).
  • Forward Osmosis in Food Processing :

    • Application : Utilizing sodium lactate as a draw solute in the forward osmosis process in food processing.
    • Findings : The study reveals that sodium lactate, as a non-toxic, low-cost food additive, exhibits high osmotic pressure and is effective in the concentration of sugar solutions and orange juice, preserving food quality (Xiao et al., 2021).
  • Mechanism of Lactate-Induced Relaxation in Rat Mesenteric Resistance Arteries :

    • Application : Understanding the physiological effects of lactate on rat mesenteric small arteries.
    • Findings : The study indicates that lactate-induced relaxation is pH-independent, endothelium-independent, and nitric oxide-independent. This relaxation is not mediated by various known pathways, suggesting a unique mechanism (Mckinnon et al., 1996).
  • Plasma-Irradiation Products of Sodium Lactate Solution on Glioblastoma Cells :

    • Application : Exploring anti-tumor effects of plasma-activated sodium lactate solution.
    • Findings : Plasma-activated sodium lactate exhibits selective cancer-killing effects, highlighting potential for cancer treatment development (Tanaka et al., 2021).

Future Directions

Sodium L-lactate-3-13C solution can be used to study the metabolism of NAD redox metabolism or lactate levels, which may help to develop novel immunotherapies in cancer and therapeutic immunosuppression .

properties

IUPAC Name

sodium;(2S)-2-hydroxy(313C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFWBMYFKHRBD-UEORGECYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][C@@H](C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635683
Record name Sodium (2S)-2-hydroxy(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;(2S)-2-hydroxy(313C)propanoate

CAS RN

201595-70-2
Record name Sodium (2S)-2-hydroxy(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KM Kennedy - 2013 - search.proquest.com
My work focused on defining: 1. Lactate levels in locally advanced breast cancer (LABC); 2. Lactate uptake and catabolism in a variety of cancer cell lines; 3. The effect of exogenous …
Number of citations: 2 search.proquest.com
H Qing, R Desrouleaux, K Israni-Winger, YS Mineur… - Cell, 2020 - cell.com
Acute psychological stress has long been known to decrease host fitness to inflammation in a wide variety of diseases, but how this occurs is incompletely understood. Using mouse …
Number of citations: 187 www.cell.com

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